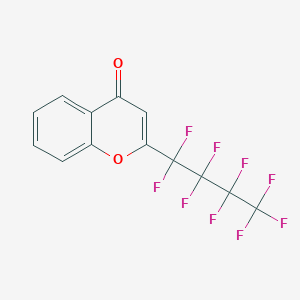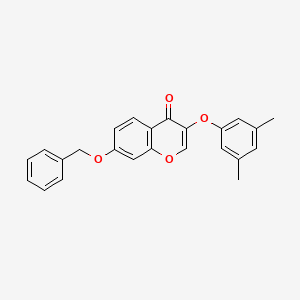![molecular formula C23H26N2OS2 B11652177 13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652177.png)
13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-ciclohexil-14-propilsulfánil-17-tia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona es un compuesto orgánico complejo caracterizado por su estructura tetracyclica única. Este compuesto presenta una combinación de grupos ciclohexilo y propilsulfánil, junto con un núcleo de tia-diazatetracyclo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 13-ciclohexil-14-propilsulfánil-17-tia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona típicamente implica reacciones orgánicas de múltiples pasos. Un enfoque común incluye:
Formación de la estructura principal: El paso inicial implica la construcción del núcleo tetracyclico a través de una serie de reacciones de ciclación. Esto se puede lograr utilizando ciclohexilamina y propiltiol como materiales de partida, seguido de la ciclación en condiciones ácidas o básicas.
Modificaciones del grupo funcional: Los pasos subsiguientes implican la introducción de los grupos funcionales necesarios, como el grupo propilsulfánil, mediante reacciones de sustitución. Se utilizan reactivos como propiltiol y catalizadores apropiados para lograrlo.
Ciclación final y purificación: El paso final incluye la ciclación para formar la estructura tetracyclica completa, seguida de la purificación utilizando técnicas como la cromatografía en columna.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para garantizar un alto rendimiento y pureza. Se pueden emplear reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
13-ciclohexil-14-propilsulfánil-17-tia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción que utilizan agentes como el hidruro de aluminio y litio pueden convertir los grupos cetona en alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales, como halógenos o grupos alquilo, en la molécula.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H₂O₂), permanganato de potasio (KMnO₄)
Reducción: Hidruro de aluminio y litio (LiAlH₄), borohidruro de sodio (NaBH₄)
Sustitución: Haluros de alquilo, agentes halogenantes
Principales productos
Oxidación: Sulfoxidos, sulfonas
Reducción: Alcoholes
Sustitución: Derivados halogenados o alquilados
Aplicaciones en investigación científica
13-ciclohexil-14-propilsulfánil-17-tia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por su potencial como candidato a fármaco debido a su estructura única y grupos funcionales.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y nanomateriales, debido a su estabilidad y reactividad.
Aplicaciones Científicas De Investigación
13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
El mecanismo de acción de 13-ciclohexil-14-propilsulfánil-17-tia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona implica su interacción con objetivos moleculares específicos. La estructura única del compuesto le permite unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo o alterar la función del receptor interactuando con los dominios de unión. Las vías y objetivos exactos dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- 13-ciclohexil-14-metilsulfánil-17-tia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona
- 13-ciclohexil-14-etilsulfánil-17-tia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona
Unicidad
En comparación con compuestos similares, 13-ciclohexil-14-propilsulfánil-17-tia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona destaca por su grupo propilsulfánil específico, que puede conferir reactividad y actividad biológica únicas. Este grupo funcional distinto puede influir en la solubilidad, la estabilidad y la interacción del compuesto con los objetivos biológicos, convirtiéndolo en una molécula valiosa para la investigación y el desarrollo adicionales.
Propiedades
Fórmula molecular |
C23H26N2OS2 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C23H26N2OS2/c1-2-14-27-23-24-21-19(22(26)25(23)16-9-4-3-5-10-16)18-13-12-15-8-6-7-11-17(15)20(18)28-21/h6-8,11,16H,2-5,9-10,12-14H2,1H3 |
Clave InChI |
KNCLPKJFIHQPMC-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652095.png)
![Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)
![4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B11652101.png)

![(4-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11652112.png)

![methyl 2-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652130.png)
![N-[(1E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11652131.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B11652162.png)

![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
![4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
